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Compound of Interest

Compound Name: Lesifrsllfrvm

Cat. No.: B13386165

Get Quote

Sequence Identity: Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met Common

Designation: MMK-1 Target Receptor: Formyl Peptide Receptor 2 (FPR2/ALX) Primary

Application: Selective activation of inflammatory resolution pathways, neutrophil chemotaxis,

and calcium mobilization.

Part 1: Executive Technical Synthesis
The peptide sequence LESIFRSLLFRVM, designated in literature as MMK-1, is a synthetic

tridecapeptide identified through random peptide library screening.[1] It serves as a highly

potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled

receptor (GPCR) critical in the resolution of inflammation and host defense.

Unlike the bacterial peptide fMLF (which targets FPR1) or the dual-agonist WKYMVm, MMK-1

provides a distinct tool for researchers requiring precise FPR2 activation without confounding

FPR1 cross-reactivity. This guide objectively compares MMK-1 against standard alternatives,

supported by peer-reviewed experimental data.
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Selectivity and Potency Profiling
In drug development and immunological research, distinguishing between FPR1 and FPR2

signaling is vital due to their divergent roles in septic shock and tissue repair.

Table 1: Agonist Selectivity and Potency Comparison

Compound
Sequence/T
ype

Target
Selectivity

EC50 (FPR2
Ca²⁺ Flux)

EC50 (FPR1
Ca²⁺ Flux)

Key
Limitation

MMK-1
LESIFRSLLF

RVM

High FPR2

Selectivity
~2 nM >10,000 nM

Susceptible

to proteolysis

(peptide)

WKYMVm

Trp-Lys-Tyr-

Met-Val-D-

Met

Dual FPR1 /

FPR2
~0.5 nM ~2 nM

Lacks

receptor

specificity;

activates both

fMLF
N-Formyl-

Met-Leu-Phe

High FPR1

Selectivity
>400 nM ~0.5 - 5 nM

Poor FPR2

activator;

bacterial

origin

Lipoxin A4
Lipid

Mediator
FPR2 (ALX) ~1 nM Inactive

Unstable;

difficult to

synthesize/st

ore

Quin-C1
Small

Molecule

FPR2

Selective
~50 nM Inactive

Lower

potency than

peptides

Expert Insight: Use MMK-1 when you must isolate FPR2-mediated behaviors (e.g., wound

healing, specific cytokine release) in mixed cell populations like neutrophils or monocytes. Use

WKYMVm only if maximal signal amplitude is required and receptor subtype discrimination is

irrelevant.
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MMK-1 binding triggers a pertussis toxin-sensitive Gαi signaling cascade. The following

diagram illustrates the specific pathway activation verified in MMK-1 studies, distinguishing it

from the broader activation profiles of non-selective agonists.
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Figure 1: Signal transduction pathway of MMK-1. Binding induces Gαi-mediated PLC

activation, leading to IP3-dependent Calcium release and MAPK phosphorylation, driving

chemotaxis.

Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for MMK-1

(LESIFRSLLFRVM) handling.

Protocol A: Calcium Mobilization Assay (FPR2
Specificity Check)
Objective: Quantify FPR2 activation potency while ruling out FPR1 cross-reactivity.

Reagent Preparation:

Dissolve lyophilized LESIFRSLLFRVM (MMK-1) in DMSO to 10 mM stock. Store at -20°C.

Prepare working dilutions (10⁻¹² M to 10⁻⁵ M) in RPMI 1640 + 0.1% BSA.

Control: Use fMLF (10⁻⁷ M) as a negative control for FPR2-transfected cells.

Cell Loading:

Incubate neutrophils (1×10⁷ cells/mL) with 2 µM Fluo-3-AM and 0.02% Pluronic F-127 for

30 min at 37°C.

Wash 2x with HBSS (Ca²⁺/Mg²⁺ free) to remove extracellular dye.

Resuspend in HBSS containing 1 mM Ca²⁺.

Measurement:

Establish baseline fluorescence (Ex: 488 nm / Em: 530 nm) for 30 seconds.

Inject MMK-1 stimulus.[2]

Record peak fluorescence intensity (Relative Fluorescence Units - RFU).
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Data Validation:

A specific FPR2 response is confirmed if MMK-1 elicits a dose-dependent Ca²⁺ spike

(EC50 ≈ 2 nM) while fMLF (up to 100 nM) shows negligible response in FPR2-only

systems.

Protocol B: Neutrophil Chemotaxis (Boyden Chamber)
Objective: Assess functional recruitment capability.

Chamber Setup: Use a 48-well microchemotaxis chamber with a 3 µm pore size

polycarbonate filter.

Gradient Setup:

Bottom Well: Add 30 µL of MMK-1 (10⁻⁹ M to 10⁻⁷ M).

Negative Control: Buffer only (RPMI).

Positive Control: WKYMVm (10⁻⁸ M).

Cell Addition: Add 50 µL of neutrophil suspension (2×10⁶ cells/mL) to the top wells.

Incubation: Incubate for 45–60 minutes at 37°C in 5% CO₂ humidified air.

Quantification:

Remove non-migrated cells from the top surface.

Fix and stain the filter (Diff-Quik).

Count migrated cells in 5 high-power fields (HPF).

Expected Result: MMK-1 typically induces a bell-shaped chemotactic curve, peaking around

10–100 nM.
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Figure 2: Integrated experimental workflow for validating MMK-1 bioactivity via calcium flux and

migration assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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